Product packaging for JHU-75528(Cat. No.:CAS No. 947696-17-5)

JHU-75528

Cat. No.: B1251259
CAS No.: 947696-17-5
M. Wt: 470.3 g/mol
InChI Key: MCNQUWLLXZZZAC-UHFFFAOYSA-N
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Description

Overview of Endogenous Cannabinoid Signaling and Receptor Subtypes (CB1 and CB2)

The endocannabinoid system (ECS) is a complex cell-signaling network integral to maintaining physiological homeostasis across various bodily functions wikipedia.orgmdpi.comhealthline.comslideshare.nettandfonline.com. Discovered in the early 1990s, the ECS comprises endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for their synthesis and degradation healthline.com. The primary endocannabinoids identified are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are lipid-derived molecules that act as neurotransmitters wikipedia.orgmdpi.comhealthline.comoup.commdpi.comfrontiersin.org.

Two main cannabinoid receptor subtypes have been identified: CB1 and CB2 wikipedia.orghealthline.comwikipedia.org. Both are G-protein coupled receptors (GPCRs), predominantly coupled to Gi/o proteins, leading to the inhibition of adenylate cyclase and modulation of ion channels mdpi.comoup.comnih.govfrontiersin.org.

CB1 Receptors: These are among the most abundant GPCRs in the central nervous system (CNS), with high expression in brain regions such as the striatum, hippocampus, cerebral cortex, cerebellum, substantia nigra, and globus pallidus wikipedia.orgmdpi.comwikipedia.orgnih.govwikipedia.orgebi.ac.uk. CB1 receptors are also found in peripheral organs and tissues, including the lungs, liver, kidneys, heart, uterus, testes, bone marrow, thymus, and tonsils wikipedia.orgmdpi.comwikipedia.orgwikipedia.org.

CB2 Receptors: Historically considered the "peripheral" cannabinoid receptor, CB2 receptors are primarily expressed in immune system cells, such as macrophages, spleen, tonsils, thymus, and leukocytes wikipedia.orghealthline.commdpi.comfrontiersin.orgwikipedia.orgfrontiersin.org. Emerging evidence also indicates their presence in parts of the brain wikipedia.orgfrontiersin.org.

The protein sequences of CB1 and CB2 receptors share approximately 44% similarity wikipedia.org.

Physiological and Pathophysiological Roles of the Central Cannabinoid CB1 Receptor

The central cannabinoid CB1 receptor plays a crucial modulatory role in numerous physiological processes within the CNS. Its activation influences neuronal excitability, primarily through presynaptic inhibition, which reduces neurotransmitter release, including glutamate (B1630785) and GABA wikipedia.orgwikipedia.org. CB1 receptors are involved in synaptic plasticity, brain development, learning and memory, motor behavior, regulation of appetite, body temperature, pain perception, and inflammation wikipedia.orgmdpi.comhealthline.comtandfonline.comoup.commdpi.comnih.govwikipedia.orgbmglabtech.com.

Dysregulation of CB1 receptor function has been implicated in a variety of pathophysiological conditions. These include neurological disorders such as Huntington's disease, multiple sclerosis, and Alzheimer's disease, as well as neuropsychiatric disorders like schizophrenia and depression mdpi.comnih.govwikipedia.orgsnmjournals.orgresearchgate.netunimi.it. Furthermore, the CB1 receptor is a direct drug target in the context of addiction, epilepsy, and obesity wikipedia.orgsnmjournals.orgresearchgate.netunimi.it.

Rationale for Developing Selective CB1 Receptor Ligands as Research Tools

The development of selective ligands for cannabinoid receptors is crucial for advancing research into the ECS. Selective ligands enable researchers to precisely dissect the distinct physiological and pathological roles of CB1 versus CB2 receptors, thereby enhancing the understanding of specific biological processes and aiding in the identification of potential therapeutic targets bmglabtech.comunimi.itresearchgate.net. The high similarity in the binding sites of CB1 and CB2 receptors, coupled with the complex nature of cannabinoid signaling mechanisms, poses significant challenges in developing highly selective compounds bmglabtech.comresearchgate.net. Non-selective ligands often produce undesirable psychotropic effects, which underscores the need for compounds that can selectively modulate CB1 receptor activity without engaging other cannabinoid receptors wikipedia.orgfrontiersin.org.

In this context, JHU-75528 has emerged as a notable compound. It is an analog of rimonabant (B1662492), a known selective CB1 antagonist, and has been specifically developed as a potential CB1 radioligand for positron emission tomography (PET) imaging snmjournals.orgresearchgate.net. As a research tool, this compound is designed to facilitate the non-invasive visualization and quantification of CB1 receptors in living subjects .

Historical Context and Evolution of CB1 Radioligand Development for Imaging Research

Non-invasive imaging techniques, particularly PET and single-photon emission computed tomography (SPECT), are invaluable for studying cerebral receptors like CB1 in vivo snmjournals.orgresearchgate.netkuleuven.beexlibrisgroup.com. The ability to visualize and quantify CB1 receptors offers a unique opportunity to understand their role in various disorders and to develop targeted cannabinergic medications snmjournals.org.

Early efforts in developing CB1 PET radioligands faced significant limitations. For instance, the pioneering work with an 18F-labeled derivative of Δ9-tetrahydrocannabinol (Δ9-THC) in 1991, while groundbreaking, exhibited rapid radioactivity decline kuleuven.be. Many early radioligands suffered from drawbacks such as high nonspecific binding, low binding potential (BP) in the brain, and poor penetration through the blood-brain barrier (BBB) snmjournals.orgresearchgate.netkuleuven.be. For example, 123I-AM281, an early radioligand for human brain CB1 imaging, demonstrated a low binding potential of 0.2–0.3 in the target organ snmjournals.org. These limitations highlighted the urgent need for improved radioligands with higher binding potential, greater brain uptake, and more optimal brain kinetics for quantitative PET studies kuleuven.beexlibrisgroup.com.

This compound: A Promising CB1 Radioligand

This compound, also known as 11C-OMAR, was developed at the Johns Hopkins University to overcome the limitations of previous CB1 radioligands snmjournals.orgontosight.aidrugbank.comnih.govchemspider.com. It is an analog of the selective CB1 antagonist rimonabant and has been extensively evaluated as a potential CB1 radioligand for PET imaging snmjournals.orgresearchgate.net.

Research findings indicate that 11C-JHU75528 exhibits favorable properties for CB1 receptor imaging:

Brain Penetration and Selectivity: 11C-JHU75528 readily enters the brain in both mice and baboons and specifically and selectively labels cerebral CB1 receptors snmjournals.orgresearchgate.netnih.gov.

Regional Distribution: In vivo distribution studies in mice showed high radioactivity uptake in CB1-rich regions such as the striatum, hippocampus, cortex, and cerebellum, with lower uptake in the thalamus and brain stem. This distribution closely matches the known distribution of CB1 receptors in the mammalian brain snmjournals.orgresearchgate.net.

Table 1: Regional Brain Uptake of 11C-JHU75528 in Mice

Brain RegionRelative Radioactivity Uptake (Qualitative)
StriatumHigh
HippocampusHigh
CortexHigh
CerebellumHigh
ThalamusLower
Brain StemLower

Target-to-Nontarget Ratio: 11C-JHU75528 demonstrates a substantially higher target-to-nontarget ratio compared to previously reported radiotracers. For instance, the ratio of striatum to brain stem in mice was 3.4 snmjournals.orgresearchgate.net. In baboons, the ratio of putamen to brain stem was 2.5 .

Specific Binding: The specific binding of 11C-JHU75528 in vivo can be blocked by preinjection of non-labeled this compound and by rimonabant, a known selective CB1 antagonist. Conversely, various central non-cannabinoid drugs did not significantly reduce 11C-JHU75528 binding, confirming its selectivity for the CB1 receptor snmjournals.orgresearchgate.netnih.gov.

Binding Potential (BP): Mathematical modeling of 11C-JHU75528 in the baboon brain revealed a binding potential (BP) value in the putamen of 1.3–1.5 snmjournals.org. This value is comparable to many CNS receptor radiotracers currently used for quantitative PET studies and is significantly higher than the BP of 0.2–0.3 reported for 123I-AM281 snmjournals.org.

Metabolite Profile: While 11C-JHU75528 forms several hydrophilic metabolites, only a minute fraction of this metabolic radioactivity penetrates the BBB. This suggests that for quantification of the CB1 receptor with 11C-JHU75528, extensive PET metabolite modeling may not be necessary, simplifying its application in research snmjournals.orgresearchgate.netnih.gov.

Table 2: Comparison of 11C-JHU75528 Binding Potential with Other Radioligands

RadioligandSpeciesTarget RegionBinding Potential (BP)
11C-JHU75528BaboonPutamen1.3–1.5 snmjournals.org
123I-AM281HumanBrain0.2–0.3 snmjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21Cl2N5O2 B1251259 JHU-75528 CAS No. 947696-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947696-17-5

Molecular Formula

C23H21Cl2N5O2

Molecular Weight

470.3 g/mol

IUPAC Name

4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide

InChI

InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31)

InChI Key

MCNQUWLLXZZZAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N

Synonyms

11C-JHU75528
4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
JHU 75528
JHU-75528
JHU75528

Origin of Product

United States

Radioligand Development and Preclinical Characterization of Jhu 75528 for Cb1 Receptor Imaging

Synthetic Methodologies for Pyrazole-Based CB1 Receptor Ligands

The development of JHU-75528, a pyrazole-based CB1 receptor ligand, involved multi-step synthetic methodologies. The compound and its nor-methyl precursor (JHU75555, also known as desmethyl-OMAR) were synthesized from 2,4-dichloroaniline (B164938) mybiosource.comnih.gov. These synthetic routes aimed to create novel compounds with improved properties for CB1 receptor imaging mybiosource.com.

Radiosynthesis of [¹¹C]this compound and Precursor Chemistry

The radiosynthesis of [¹¹C]this compound is primarily achieved through the radiomethylation of its corresponding phenolic precursor, 4-cyano-1-(2,4-dichlorophenyl)-5-(4-hydroxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75555) Current time information in Baltimore, MD, US.mybiosource.comwikipedia.org. This reaction typically involves the use of [¹¹C]iodomethane or [¹¹C]methyltriflate as the radiolabeling agent Current time information in Baltimore, MD, US.mybiosource.comnih.govwikipedia.org. The synthesis is commonly performed at 80°C in acetone, in the presence of a base such as 2 M sodium hydroxide (B78521) .

Optimization of Radiochemical Yield and Purity for Research Applications

Significant efforts have been dedicated to optimizing the radiosynthesis of [¹¹C]this compound to ensure high radiochemical yield and purity suitable for research applications. Initial reports indicated an average non-decay corrected radiochemical yield of 12-16% Current time information in Baltimore, MD, US.mybiosource.com. The radiochemical purity consistently exceeded 99% Current time information in Baltimore, MD, US.mybiosource.com. Specific activity, measured at the end of synthesis, ranged from 185–314.5 GBq/μmol (5,000−8,500 mCi/μmol) or 235 ± 108 GBq/μmol (6.4 ± 2.9 Ci/μmol) Current time information in Baltimore, MD, US.mybiosource.com.

Table 1: Radiochemical Parameters of [¹¹C]this compound

ParameterValueReference
Average Radiochemical Yield12-16% (non-decay corrected) Current time information in Baltimore, MD, US.mybiosource.com
Radiochemical Purity>99% Current time information in Baltimore, MD, US.mybiosource.com
Specific Activity (EOS)185–314.5 GBq/μmol (5,000−8,500 mCi/μmol) Current time information in Baltimore, MD, US.mybiosource.com
Specific Activity (EOS)235 ± 108 GBq/μmol (6.4 ± 2.9 Ci/μmol)
Decay-Corrected Radiochemical Yield (Optimized)60-70% nih.gov
Specific Activity (EOB, Optimized)370-740 GBq/μmol nih.gov

In Vitro Biochemical and Pharmacological Characterization

The in vitro characterization of this compound has focused on its interaction with the CB1 receptor, including its binding affinity, selectivity, and functional activity.

Assessment of CB1 Receptor Binding Affinity and Selectivity via Inhibition Binding Assaysmybiosource.comwikipedia.orgnih.govjhu.eduwikidata.org

This compound demonstrates a high binding affinity for the human recombinant CB1 receptor. In inhibition binding assays, this compound exhibited a binding affinity (Kᵢ) of 15 nM mybiosource.com. This affinity is notably higher than that of rimonabant (B1662492), a well-known selective CB1 antagonist, which showed a Kᵢ of 40 nM in the same assay mybiosource.com. These assays were conducted using membranes from HEK-293 cells that expressed the human recombinant CB1 receptor, with [³H]CP55,940 serving as the radiolabeled probe Current time information in Baltimore, MD, US.wikipedia.orgmybiosource.comwikipedia.org.

The selectivity of this compound for the CB1 receptor has been robustly demonstrated. Studies have shown that various central non-cannabinoid drugs did not significantly reduce the binding of [¹¹C]this compound in the mouse brain, indicating a specific interaction with CB1 receptors rather than other major cerebral receptor systems Current time information in Baltimore, MD, US.wikipedia.orgnih.gov.

Table 2: CB1 Receptor Binding Affinity

CompoundKᵢ (nM) for human recombinant CB1 receptorReference
This compound15 mybiosource.com
Rimonabant40 mybiosource.com

Evaluation of Functional Activity (e.g., Agonist/Antagonist/Inverse Agonist Properties)mybiosource.com

This compound has been characterized as possessing functional CB antagonist properties wikipedia.orgnih.gov. This is consistent with its structural relationship to rimonabant, which is a known CB1 antagonist wikipedia.orgnih.gov. In extracellular electrophysiological recordings conducted in rodent brain slices, this compound was shown to reverse the effects of the CB agonist WIN 55,212-2 on glutamate (B1630785) release in striatal brain slices wikipedia.orgnih.gov. This functional antagonism further supports its role as a CB1 receptor blocker.

Characterization of Nonspecific Binding Components in Cellular Systems

A key advantage of this compound is its reduced lipophilicity compared to many other CB1 radioligands, which contributes to lower nonspecific binding Current time information in Baltimore, MD, US.wikipedia.orguni.lu. The experimental logD7.4 values for this compound and [¹¹C]this compound are 3.5 and 3.3, respectively mybiosource.com. These values are substantially lower than the calculated logD7.4 of rimonabant (6.0) Current time information in Baltimore, MD, US.wikipedia.org. Optimal lipophilicity (logD7.4 between 1 and 4) is crucial for good blood-brain barrier (BBB) permeability and reduced nonspecific binding in the brain Current time information in Baltimore, MD, US.wikipedia.orguni.lu. High lipophilicity is often associated with increased nonspecific binding, leading to a low binding potential even with good binding affinity Current time information in Baltimore, MD, US.wikipedia.org. The lower lipophilicity of this compound helps to mitigate this issue, leading to a better signal-to-noise ratio in imaging Current time information in Baltimore, MD, US.wikipedia.org.

Table 3: Lipophilicity (logD7.4) Comparison

CompoundExperimental logD7.4Calculated logD7.4Reference
This compound3.5- mybiosource.com
[¹¹C]this compound3.3- mybiosource.com
Rimonabant-6.0 Current time information in Baltimore, MD, US.wikipedia.org

Comparative Analysis of this compound with Related CB1 Receptor Ligands (e.g., Rimonabant Analogs)

This compound represents a significant advancement in the development of radioligands for positron emission tomography (PET) imaging of the cannabinoid 1 (CB1) receptor, particularly when compared to earlier generations of CB1 receptor ligands, including analogs of Rimonabant. Its design aimed to overcome limitations such as insufficient binding potential and high lipophilicity, which often led to low brain penetration and high non-specific binding in previous radiotracers Current time information in Baltimore, MD, US.nih.govwikipedia.org.

Detailed Research Findings and Data Tables

A key aspect of this compound's preclinical characterization involved a direct comparative analysis with established CB1 receptor ligands, notably Rimonabant (SR141716), a selective CB1 antagonist. This comparison highlighted this compound's superior pharmacological profile, making it a promising candidate for quantitative CB1 receptor imaging.

Binding Affinity: In in vitro inhibition binding assays, this compound demonstrated a notably higher binding affinity for the human recombinant CB1 receptor compared to Rimonabant. This compound exhibited a binding affinity (Ki) of 15 nM, whereas Rimonabant showed a Ki of 40 nM in the same assay wikipedia.org. This indicates that this compound binds more potently to the CB1 receptor. Another study reported a ratio of Ki(JHU75528)/Ki(Rimonabant) of 0.3, further emphasizing this compound's enhanced affinity nih.gov. For context, another promising CB1 radioligand, [11C]MePPEP, has a Kb at human CB1 of 0.574 ± 0.207 nM, while Rimonabant's Kb is 5.96 ± 0.209 nM nih.gov.

CompoundBinding Affinity (Ki)
This compound15 nM wikipedia.org
Rimonabant40 nM wikipedia.org

Lipophilicity: Lipophilicity is a critical factor for central nervous system (CNS) radioligands, influencing blood-brain barrier (BBB) permeability and non-specific binding. This compound was engineered to possess optimized lipophilicity, resulting in a significantly lower logD7.4 value compared to Rimonabant. The experimental logD7.4 for this compound was reported as 3.3 or 3.5, while the calculated logD7.4 for Rimonabant was 6.0 nih.govwikipedia.org. This lower lipophilicity of this compound is advantageous, as excessively high lipophilicity can lead to increased non-specific binding and a reduced binding potential, even with good binding affinity Current time information in Baltimore, MD, US.wikipedia.org.

CompoundLipophilicity (logD7.4)
This compound3.3 – 3.5 (experimental) nih.govwikipedia.org
Rimonabant6.0 (calculated) nih.gov

In Vivo Specificity and Selectivity: Preclinical studies in mice and baboons confirmed the specific and selective binding of [11C]this compound to cerebral CB1 receptors. Administration of Rimonabant (1 mg/kg, intravenously) effectively blocked the specific binding of [11C]this compound in the mouse and baboon brain, providing strong evidence that the observed radioactivity accumulation was indeed CB1 receptor-mediated Current time information in Baltimore, MD, US.nih.govnih.govciteab.comnih.gov. Conversely, various central non-cannabinoid drugs did not significantly reduce [11C]this compound binding, further underscoring its selectivity for the CB1 receptor Current time information in Baltimore, MD, US.nih.govnih.govciteab.com.

Comparison with Other Radioligands: this compound has demonstrated superior characteristics compared to some previously reported CB1 radiotracers. It exhibits a substantially higher target-to-nontarget ratio Current time information in Baltimore, MD, US.nih.gov. For instance, the ratio of striatum to brain stem in mice was 3.4 for [11C]this compound nih.govnih.govciteab.com. In baboons, the binding potential (BP) in the putamen for [11C]this compound ranged from 1.3 to 1.5, which is considered comparable to many CNS receptor radiotracers currently used in quantitative PET studies Current time information in Baltimore, MD, US.nih.govnih.govciteab.com. This BP value is notably higher than that of [123I]AM281, an earlier radioligand for CB1 receptor imaging, which exhibited a lower BP of 0.2–0.3 in the target organ Current time information in Baltimore, MD, US.. Other recently developed CB1 PET radioligands, such as [11C]MePPEP and [18F]MK-9470, have also shown promising characteristics for quantitative PET imaging of CB1 receptors wikidata.orgmybiosource.com. While [18F]MK-9470 also demonstrates good brain uptake and specificity, it has a higher lipophilicity (logD7.3 = 4.7) compared to this compound mybiosource.com.

The favorable combination of high binding affinity, optimized lipophilicity, and demonstrated in vivo specificity and selectivity positions this compound as a valuable radioligand for quantitative PET imaging of CB1 receptors in the brain Current time information in Baltimore, MD, US.wikipedia.org.

Preclinical in Vivo Pharmacological Evaluation and Imaging Paradigms in Animal Models

In Vivo Biodistribution and Pharmacokinetics in Rodents and Non-Human Primates

Studies in mice and baboons have provided insights into the biodistribution and pharmacokinetic profile of [11C]JHU-75528, demonstrating its ability to readily penetrate the brain and specifically label CB1 receptors researchgate.netsnmjournals.orgnih.gov.

[11C]this compound readily enters the brain in both mice and baboons researchgate.netsnmjournals.orgnih.gov. In mice, the initial in vivo evaluation showed high brain uptake of the radiotracer snmjournals.org. Time-activity curves indicated a peak concentration of radioactivity in all examined brain regions at 15–20 minutes, followed by a washout phase snmjournals.org.

The highest accumulation of [11C]radioactivity was observed in the striatum, hippocampus, cortex, and cerebellum, while the lowest radioactivity was found in the brain stem and thalamus snmjournals.org. This distribution pattern of [11C]radioactivity aligns with the known distribution of CB1 receptors in the mammalian brain, suggesting specific binding to these receptors in vivo snmjournals.org. The clearance rate of [11C]this compound from the thalamus and brain stem was higher compared to other regions studied snmjournals.org.

A key finding in mice was the steady increase in tissue-to-brain stem ratios over the observation period, reaching values of 3.4 in the striatum and 2.8 in the hippocampus and cerebellum at 90 minutes post-injection snmjournals.org. These target-to-nontarget ratios are considered among the highest reported for in vivo CB1 radioligands to date snmjournals.org. In baboons, the binding potential (BP) in the putamen was reported to be between 1.3 and 1.5 researchgate.netsnmjournals.orgnih.gov.

Table 1: Regional Brain Uptake of [11C]this compound in Mice (Peak Concentration at 15-20 min)

Brain Region% Injected Dose/gram of tissue (mean ± SD)
Striatum6.6 ± 0.7 snmjournals.org
HippocampusHigh snmjournals.org
CortexHigh snmjournals.org
CerebellumHigh snmjournals.org
Brain StemLow snmjournals.org
ThalamusLow snmjournals.org

Table 2: Key Brain Uptake Ratios and Binding Potential

ParameterValueAnimal ModelCitation
Striatum to Brain Stem Ratio3.4Mice researchgate.netsnmjournals.orgnih.gov
Binding Potential (BP) in Putamen1.3-1.5Baboons researchgate.netsnmjournals.orgnih.gov

[11C]this compound undergoes metabolism at a moderate rate, forming several hydrophilic metabolites researchgate.netsnmjournals.orgnih.govkuleuven.be. Importantly, only a minute fraction of this metabolic radioactivity penetrates the blood-brain barrier (BBB) researchgate.netsnmjournals.orgnih.gov. Specifically, 94% of the unchanged parent compound was present in the mouse brain 30 minutes after intravenous administration, compared to 19% in the blood snmjournals.org. Approximately 6% of the metabolic radioactivity, primarily [11C]CO2, was found to penetrate the BBB kuleuven.be. This characteristic is favorable for PET imaging, as it minimizes confounding signals from radiometabolites within the brain researchgate.netsnmjournals.orgnih.gov.

Brain Penetration and Regional Distribution Analysis (e.g., striatum, hippocampus, brain stem, cortex, cerebellum) [3, 9, 18, 22]

In Vivo Receptor Selectivity and Specificity Assessment

The selectivity and specificity of [11C]this compound for CB1 receptors have been rigorously assessed through competitive binding studies and evaluations against non-cannabinoid central nervous system targets.

The specific binding of [11C]this compound in vivo can be effectively blocked by pre-injection of unlabeled this compound researchgate.netsnmjournals.orgnih.gov. Saturation experiments showed that the reduction of radioactivity after unlabeled this compound administration was more pronounced in CB1-dense regions compared to the CB1-poor thalamus . When specific binding was estimated using the radioactivity concentration in the blocked thalamus as a measure of nonspecific binding, the decrease in specific binding in the hippocampus and striatum amounted to 84% .

Administration of Rimonabant (B1662492) (1 mg/kg, intravenously), a selective CB1 antagonist, also significantly blocked the specific binding of [11C]this compound in both mouse and baboon brains researchgate.netsnmjournals.orgnih.gov. This demonstrates the competitive nature of this compound binding with established CB1 ligands researchgate.netsnmjournals.orgnih.gov. In vitro studies have shown that this compound possesses a higher binding affinity for CB1 receptors than Rimonabant, with a Ki ratio of this compound to Rimonabant of 0.3 snmjournals.org.

To confirm its selectivity for CB1 receptors, [11C]this compound's binding specificity was evaluated against various central non-cannabinoid drugs researchgate.netsnmjournals.orgnih.gov. These studies demonstrated that pre-administration of various central non-cannabinoid drugs did not significantly reduce the accumulation of [11C]this compound binding in the mouse brain regions when compared to control experiments researchgate.netsnmjournals.orgnih.gov. This finding strongly supports the high selectivity of [11C]this compound for CB1 receptors over other major cerebral receptor systems snmjournals.org.

Competitive Binding Studies with Unlabeled CB1 Ligands (e.g., Rimonabant, this compound) [3, 4, 9, 18, 22]

Positron Emission Tomography (PET) Imaging Methodologies in Preclinical Models

[11C]this compound has been extensively evaluated as a PET radiotracer in preclinical animal models, including mice and baboons researchgate.netsnmjournals.orgnih.gov. The primary goal of these evaluations is to establish its suitability for quantitative in vivo imaging of CB1 receptors.

In mice, PET imaging studies with [11C]this compound have shown rapid uptake in wild-type (WT) animals, with a faster washout observed in CB1 knockout (KO) animals researchgate.net. Pretreatment of WT animals with Rimonabant resulted in brain uptake levels similar to those observed in KO animals, further validating the specific binding of [11C]this compound to CB1 receptors researchgate.net. Autoradiographic studies in WT mice at 60 minutes post-injection revealed higher binding of the radiotracer in the cerebral cortex, hippocampus, and striatum compared to the thalamus and pons researchgate.net.

In baboons, [11C]this compound readily entered the brain and specifically and selectively labeled cerebral CB1 receptors researchgate.netsnmjournals.orgnih.gov. The regional radioactivity uptake in CB1-rich brain regions was dramatically reduced following intravenous injection of Rimonabant (1 mg/kg), while minimal displacement was observed in CB1-poor regions like the thalamus and pons . These findings suggest that the thalamus or pons could serve as suitable reference regions for quantitative modeling in PET studies .

Dynamic PET Scanning Protocols and Image Acquisition

Dynamic PET scanning protocols for [¹¹C]this compound in animal models involve intravenous administration of the radiotracer, followed by continuous data acquisition over a defined period to generate time-activity curves. In mouse studies, radioactivity concentrations typically peak in various brain regions within 15-20 minutes post-injection, followed by a washout phase snmjournals.org. For instance, studies in mice have shown peak accumulation in the striatum (6.6% ± 0.7% ID/g tissue), hippocampus, cortex, and cerebellum, with lower accumulation in the thalamus and brain stem . The clearance rate of [¹¹C]this compound from the thalamus and brain stem was observed to be higher compared to other brain regions .

In baboon PET studies, radioactivity reached its peak approximately 10 minutes after injection, demonstrating reversible binding snmjournals.org. Images are often summed over specific time windows, such as 40-60 minutes, to analyze regional uptake . The heterogeneous distribution of radioactivity observed in baboons aligns with the known distribution of CB1 receptors from autoradiographic studies . These protocols allow for the generation of detailed time-activity curves and averaged PET images, providing insights into the radiotracer's brain kinetics and distribution snmjournals.org.

Quantitative Analysis of PET Data: Determination of Binding Potential and Target-to-Non-Target Ratios

Quantitative analysis of PET data acquired with [¹¹C]this compound involves the determination of key parameters such as binding potential (BP) and target-to-non-target ratios, which reflect the specific binding of the radiotracer to CB1 receptors.

In baboons, the binding potential (BP) of [¹¹C]this compound in the putamen was reported to be in the range of 1.3 to 1.5 snmjournals.orgnih.govresearchgate.net. This BP value is considered comparable to that of many central nervous system (CNS) receptor radiotracers currently used for quantitative PET studies snmjournals.org.

Target-to-non-target ratios provide a measure of the signal-to-noise ratio of the radiotracer. In mouse studies, the ratio of striatum to brain stem was determined to be 3.4 snmjournals.orgnih.govresearchgate.net. For baboons, the ratio of putamen to brain stem was 2.5 snmjournals.org. These high ratios indicate favorable imaging properties for [¹¹C]this compound, suggesting its utility for quantitative imaging of CB1 receptors snmjournals.org.

The specificity of [¹¹C]this compound binding has been further validated through saturation and blocking experiments. Pre-injection of non-labeled this compound or the selective CB1 antagonist rimonabant significantly inhibited [¹¹C]this compound binding in a dose-dependent manner across various brain regions in mice and baboons, confirming that the observed uptake is indeed CB1 receptor-mediated snmjournals.orgnih.govresearchgate.net. Notably, various central non-cannabinoid drugs did not significantly reduce the normalized regional [¹¹C]this compound binding, further supporting its selectivity snmjournals.orgnih.gov.

A significant finding for quantitative analysis is that for [¹¹C]this compound, metabolite modeling may not be necessary in mice, as only a minute fraction of metabolic radioactivity was found to penetrate the blood-brain barrier (BBB) snmjournals.orgnih.gov.

Table 1: Quantitative PET Data for [¹¹C]this compound in Animal Models

ParameterAnimal ModelRegion of InterestValueReference
Binding Potential (BP)BaboonPutamen1.3 - 1.5 snmjournals.orgnih.govresearchgate.net
Target-to-Non-Target RatioMouseStriatum/Brain Stem3.4 snmjournals.orgnih.govresearchgate.net
Target-to-Non-Target RatioBaboonPutamen/Brain Stem2.5 snmjournals.org

Application of Genetically Modified Animal Models (e.g., CB1 knockout mice) for Validation Studies

The application of genetically modified animal models, particularly CB1 receptor knockout (KO) mice, has been crucial for unequivocally validating the specificity of [¹¹C]this compound for CB1 receptors.

Furthermore, pretreatment of WT mice with a blocking dose of rimonabant, a known selective CB1 antagonist, effectively reduced the [¹¹C]this compound uptake in WT animals to levels comparable to those observed in CB1 KO mice nih.gov. This pharmacological blockade in genetically intact animals, mimicking the absence of functional CB1 receptors, provides strong evidence for the CB1 receptor-mediated nature of [¹¹C]this compound binding nih.gov. These validation studies in CB1 knockout and wild-type mice confirm the selectivity of [¹¹C]this compound as a CB1 receptor radioligand for PET imaging nih.govclinicaltrials.gov.

Table 2: [¹¹C]this compound Brain Uptake in Wild-Type vs. CB1 Knockout Mice

Animal ModelConditionBrain Uptake (Relative)Reference
Wild-Type (WT)BaselineHigher (50% above KO) nih.gov
CB1 Knockout (KO)BaselineLower nih.gov
Wild-Type (WT)Rimonabant PretreatmentReduced to KO levels nih.gov

Molecular Interactions and Structure Activity Relationships of Jhu 75528

Elucidation of Ligand-Receptor Interactions via Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in understanding how JHU-75528 interacts with the CB1 receptor. These computational approaches allow for the visualization of ligand binding modes within the receptor pocket and the identification of key residues involved in the interaction. For this compound (referred to as compound 4 in some studies) and its analogs, docking studies have revealed that they can occupy a similar orientation within the CB1 receptor binding pocket as SR141716 (Rimonabant) nih.gov.

Specifically, molecular modeling analysis has highlighted the critical role of the cyano-group in this compound's binding to the CB1 receptor pocket nih.govnih.gov. Studies comparing the interaction energies of various ligands with an inactive state model of CB1 have shown trends consistent with their binding affinities, suggesting that these models accurately reflect the ligand-receptor interactions.

Structural Determinants of CB1 Receptor Binding Affinity and Selectivity for this compound Analogs

The structural features of this compound and its analogs are paramount to their binding affinity and selectivity for the CB1 receptor. Optimal binding to the CB1 receptor typically requires a para-substituted phenyl ring at the pyrazole (B372694) 5-position, which is directly involved in receptor recognition and antagonism. A 2,4-dichloro-substituted phenyl ring at the pyrazole 1-position is also preferred for both affinity and activity. The central pyrazole ring serves as a cyclic core, connecting two aromatic moieties, and a hydrogen bond acceptor unit often links this core to a lipophilic part.

Role of Specific Chemical Moieties in Receptor Recognition (e.g., cyano-group, carboxamide oxygen)

The cyano-group at the 4-position of the pyrazole ring in this compound and its analogs plays a crucial role in their interaction with the CB1 binding pocket nih.govnih.gov. Replacing the 4-methyl group, as found in Rimonabant (B1662492), with a 4-cyano group has been shown to result in higher binding affinity and lower lipophilicity, contributing to improved pharmacological profiles nih.gov.

The carboxamide oxygen, particularly at the C-3 substituent, is another significant moiety. Research on biarylpyrazole analogs, including those structurally related to Rimonabant, suggests that the carboxamide oxygen can engage in hydrogen bonding with specific residues in the CB1 receptor, such as Lysine3.28(192) (K3.28(192)). This interaction is hypothesized to be critical for the inverse agonism observed with certain biarylpyrazoles nih.gov. The absence of this carboxamide oxygen can lead to a reduction in binding affinity.

Structure-Activity Relationship (SAR) Studies for Optimizing Pharmacological Profiles in Research Ligands

Structure-Activity Relationship (SAR) studies are essential for systematically modifying chemical structures to enhance desired pharmacological properties. For this compound and its analogs, SAR studies have focused on optimizing binding affinity, selectivity, and in vivo imaging characteristics for PET applications nih.govnih.gov. These studies have involved modifying substituents on the 1,5-diarylpyrazole core, similar to Rimonabant.

For instance, compounds with varying lipophilicity and binding affinities have been synthesized and evaluated. An example from related pyrazolyl cannabinoid receptor subtype 1 ligands shows that a compound with an experimental LogP of 3.7 exhibited good CB1 affinity (Ki = 11.4 nM), while another with a higher LogP of 5.7 demonstrated very high affinity (Ki = 1.1 nM) and good selectivity (CB1/CB2 = 36).

Table 1: Examples of Binding Affinity and Lipophilicity for CB1 Ligands

CompoundCB1 Ki (nM)LogP (experimental)CB1/CB2 Selectivity
This compound ([11C]OMAR)2.1 - 115.2 (predicted)Not specified, but selective
Compound 8g (analog)11.43.7Not specified
Compound 8j (analog)1.15.736

Advanced Methodological Considerations and Challenges in Cb1 Receptor Pet Research

Methodological Approaches for Improving Radioligand Performance in Vivo Imaging

The design and evaluation of JHU-75528 (often referred to as [11C]OMAR when carbon-11 (B1219553) labeled) exemplify methodological advancements aimed at enhancing radioligand performance for in vivo PET imaging of the CB1 receptor. A primary objective in its development was to overcome the limitations of earlier CB1 radioligands, which often exhibited low specific binding, high non-specific binding, or inadequate brain uptake. kuleuven.besnmjournals.orgresearchgate.netnih.gov this compound was specifically synthesized as a novel analog of rimonabant (B1662492), incorporating a unique combination of properties designed to improve its imaging characteristics. snmjournals.org

Key performance indicators for this compound demonstrate its suitability for quantitative CB1 imaging:

Brain Penetration and Specificity: [11C]this compound readily enters the brain in both mouse and baboon models, specifically and selectively labeling cerebral CB1 receptors. snmjournals.orgresearchgate.netnih.gov This specific binding can be effectively blocked by pre-injection of non-labeled this compound or the selective CB1 antagonist rimonabant, confirming its target specificity. snmjournals.orgresearchgate.netnih.gov

Signal-to-Noise Ratio: A significant advantage of [11C]this compound as an in vivo radiotracer is its good signal-to-noise ratio, which is crucial for obtaining clear and interpretable PET images. snmjournals.org

Binding Potential (BP): In baboon PET studies, [11C]this compound demonstrated a binding potential (BP) in the putamen ranging from 1.3 to 1.5. This value is comparable to that of many central nervous system (CNS) receptor radiotracers currently employed in quantitative PET studies, and notably higher than that of [123I]AM281 (0.2-0.3), an earlier radioligand for CB1 imaging. snmjournals.org

Metabolic Stability: [11C]this compound undergoes moderate metabolism, forming several hydrophilic metabolites. Critically, only a minute fraction of this metabolic radioactivity penetrates the BBB, suggesting that extensive PET metabolite modeling might not be required for accurate quantification, simplifying data analysis. snmjournals.orgresearchgate.netnih.gov

The regional brain distribution of [11C]this compound in mice aligns with the known distribution of CB1 receptors in the mammalian brain, showing high uptake in the striatum, hippocampus, cortex, and cerebellum, and lower uptake in the thalamus and brain stem. snmjournals.orgresearchgate.net The ratio of striatum to brain stem in mice was reported as 3.4, indicative of robust specific binding. snmjournals.orgresearchgate.netnih.gov

Table 1: Key In Vivo Imaging Properties of [11C]this compound

ParameterValueSpecies
Striatum to Brain Stem Ratio3.4Mouse
Binding Potential (BP) in Putamen1.3–1.5Baboon
Radiochemical Purity>99%N/A
Average Radiochemical Yield15% (nondecay corrected)N/A

Integration of PET Imaging with Complementary Preclinical Research Techniques

The comprehensive evaluation of this compound has involved a synergistic integration of PET imaging with various complementary preclinical research techniques. This multi-modal approach is essential for validating radioligand performance and understanding its pharmacological characteristics in vivo and ex vivo.

Biodistribution Studies (Mice): Early in vivo studies in mice utilized dissection to assess the brain regional distribution and pharmacology of [11C]this compound. These biodistribution studies demonstrated high uptake of radioactivity in CB1-rich regions such as the striatum, hippocampus, cortex, and cerebellum, with lower uptake in the thalamus and brain stem. snmjournals.orgresearchgate.net This distribution pattern closely matches the established distribution of CB1 receptors in the mammalian brain, providing strong evidence for specific in vivo binding. snmjournals.org

PET Imaging (Baboons): Following initial mouse studies, [11C]this compound was evaluated in baboons using PET. These studies confirmed heterogeneous radioactivity distribution in the baboon brain, which also corresponded to the known distribution of CB1 receptors. snmjournals.org For instance, the ratios of putamen to thalamus and putamen to pons increased over a 90-minute observation period, reaching values of 2.2 and 2.5, respectively, highlighting specific accumulation in CB1-dense areas. snmjournals.org

Blocking Studies: A critical aspect of validating radioligand specificity involves blocking studies. In both mouse and baboon models, the specific binding of [11C]this compound in vivo was significantly reduced or blocked by pre-injection of non-labeled this compound, confirming saturable binding. snmjournals.orgresearchgate.net Furthermore, administration of rimonabant (1 mg/kg, intravenously), a known selective CB1 antagonist, also effectively blocked the specific binding of [11C]this compound in both species, while various central non-cannabinoid drugs did not significantly reduce its binding. snmjournals.orgresearchgate.netnih.gov

Autoradiography: Autoradiographic studies have provided further ex vivo validation of [11C]this compound's binding profile. These studies showed higher radiotracer binding in regions with high CB1 density, such as the cerebral cortex, hippocampus, and striatum, compared to regions with lower density like the thalamus and pons. researchgate.net This aligns with the in vivo PET findings and reinforces the specificity of this compound for CB1 receptors.

Knockout Mouse Models: The utility of [11C]this compound has also been assessed in wild-type (WT) and CB1 knockout (KO) mice. In baseline conditions, brain uptake in WT animals was approximately 50% higher than in KO animals, demonstrating the receptor-specific signal. Pretreatment with rimonabant in WT animals subsequently reduced their uptake to levels comparable to those observed in KO animals, further validating the specificity of [11C]this compound for the CB1 receptor system. nih.gov This methodological approach is crucial for preclinical studies, especially for evaluating the effects of new drugs or genetic manipulations on the CB1 system. nih.gov

Strategies for Addressing Challenges in Quantitative CB1 Receptor Imaging

Quantitative PET imaging of CB1 receptors has historically been hindered by several challenges, including insufficient binding potential, high non-specific binding, and limited blood-brain barrier penetration of available radioligands. kuleuven.besnmjournals.orgresearchgate.netnih.gov this compound was developed with specific strategies to mitigate these issues, thereby facilitating more accurate quantification of CB1 receptors in vivo.

Optimized Binding Properties: this compound was designed to possess a high binding affinity for the CB1 receptor while also aiming for optimized lipophilicity. snmjournals.org This balance is critical because while high affinity ensures strong binding to the target, excessive lipophilicity can lead to increased non-specific binding and hinder accurate quantification. The observed binding potential (BP) values for [11C]this compound in baboons (1.3-1.5) indicate a favorable specific-to-non-specific binding ratio, which is essential for quantitative analysis. snmjournals.org

Reduced Metabolite Interference: A significant challenge in quantitative PET is the presence of radioactive metabolites that can cross the BBB and contribute to the measured brain radioactivity, leading to overestimation of target binding. For [11C]this compound, research has shown that while it does form hydrophilic metabolites, only a minute fraction of this metabolic radioactivity penetrates the BBB. snmjournals.orgresearchgate.netnih.gov This characteristic is a crucial advantage, as it suggests that complex PET metabolite modeling, often a laborious and error-prone step, may not be strictly necessary for accurate quantification of CB1 receptors with [11C]this compound. snmjournals.org

High Signal-to-Noise Ratio: Achieving a high signal-to-noise ratio is fundamental for reliable quantitative imaging. [11C]this compound's ability to selectively label CB1 receptors with a high target-to-nontarget ratio contributes significantly to this, allowing for clearer differentiation of specific binding from background noise. snmjournals.org

Preclinical Validation for Human Translation: The extensive preclinical evaluation of [11C]this compound in both mice and baboons, including detailed biodistribution, blocking, and knockout studies, provides a robust foundation for its potential application in human quantitative PET studies. snmjournals.orgresearchgate.netnih.govnih.gov This rigorous validation process helps ensure that the radioligand's behavior in animal models is predictive of its performance in the human brain, which is a key strategy for addressing the challenges of translating preclinical findings to clinical applications.

Ongoing Radioligand Development: Despite the substantial progress offered by this compound and other contemporary CB1 radioligands ([18F]MK9470, [11C]MePPEP), the field continues to pursue the development of radioligands with even higher binding potential, greater brain uptake, and more optimal brain kinetics. kuleuven.be This ongoing effort reflects the complex nature of quantitative CB1 receptor imaging and the continuous drive to refine methodological approaches for improved accuracy and broader applicability in diverse research and clinical settings.

Research Applications and Contributions to Understanding Biological Systems

Investigation of CB1 Receptor System Dysregulation in Preclinical Models of Neurological Disorders and Psychiatric Conditions

The application of [11C]JHU75528 has significantly contributed to investigating dysregulation of the CB1 receptor system across a spectrum of neurological disorders and psychiatric conditions in preclinical models. The compound is valuable for studying disorders where alterations in the CB1 system are observed. wikipedia.orgnih.gov

Key Research Findings and Applications:

Neuropsychiatric Disorders and Drug Dependence: [11C]JHU75528 is utilized for studying the role of CB1 receptors in neuropsychiatric disorders, obesity, and drug dependence. wikipedia.orgnih.govmybiosource.com The ability to visualize CB1 receptors non-invasively opens avenues for understanding and potentially treating conditions like alcoholism, tobacco, and marijuana smoking by targeting CB1 receptors. nih.govguidetopharmacology.org

Schizophrenia and Depression: Research indicates potential applications of [11C]JHU75528 in schizophrenia and depression, particularly in conditions where CB1 receptors are found to be upregulated in the frontal cortex. wikipedia.orgnih.govuni.lu

Motor Function Disorders: The radiotracer's favorable binding potential (BP) values in the baboon brain suggest its utility for imaging CB1 receptors in patients with conditions such as Tourette syndrome and Parkinson's disease. wikipedia.orgnih.gov

Preclinical Model Validation: Studies using [11C]JHU75528 in wild-type and CB1 knockout mice have demonstrated its feasibility for imaging the brain CB1 receptor system, providing a methodological basis for further investigations in mouse disease models. uni.lunih.gov These studies show higher brain uptake in wild-type animals compared to knockout animals at baseline, with uptake in wild-type animals reducing to knockout levels after pretreatment with rimonabant (B1662492), confirming specific binding. nih.gov

Table 1: Regional Brain Uptake and Specificity of [11C]JHU75528 in Preclinical Models

Brain Region (Mouse)Baseline Uptake (Control)Uptake with Rimonabant BlockingSpecificity (Blocking Effect)
StriatumHighSignificantly ReducedHigh
HippocampusHighSignificantly ReducedHigh
CortexHighSignificantly ReducedHigh
CerebellumHighSignificantly ReducedHigh
ThalamusLowerInsignificantly DifferentLow
Brain StemLowerSignificantly ReducedHigh

Data derived from in vivo distribution and blocking studies in mice. nih.govmybiosource.com

Utility in Preclinical Drug Discovery for Identifying and Characterizing Novel CB1 Receptor Modulators

JHU-75528 plays a crucial role in preclinical drug discovery by enabling the identification and characterization of novel CB1 receptor modulators. The ability to non-invasively image CB1 receptors in vivo allows researchers to conduct comprehensive receptor studies under various physiological and disease states. chembase.cn

Assessing Drug Effects: The methodology involving [11C]JHU75528 can be employed to assess the effects of new drug candidates in preclinical studies, including those using genetically modified animals. nih.gov This provides a powerful tool for evaluating the target engagement and efficacy of potential therapeutic agents that modulate CB1 receptor activity.

Characterizing Ligand Properties: this compound itself exhibits a high binding affinity (15 nM) for the CB1 receptor, which is superior to some other previously studied radioligands, and possesses an optimal lipophilicity (logD7.4 values of 3.5 for JHU75528 and 3.3 for [11C]JHU75528) for blood-brain barrier permeability. chembase.cn These characteristics make it an excellent tool for characterizing other CB1 receptor ligands and understanding their interaction with the receptor.

Advancing Fundamental Understanding of Endocannabinoid System Physiology and Pathology

The development and application of this compound have significantly contributed to a deeper fundamental understanding of the endocannabinoid system's physiology and pathology. The endocannabinoid system, comprising endocannabinoids, receptors (CB1 and CB2), and enzymes, regulates a wide array of physiological processes. nih.gov

Elucidating CB1 Role in CNS: Quantitative PET imaging with [11C]JHU75528 provides a unique opportunity to study the functional role of CB1 receptors in human pathophysiology and pharmacology, particularly in the central nervous system, where their roles are still being fully elucidated. nih.govguidetopharmacology.orgwikidata.org

Mapping Receptor Distribution: In vivo distribution studies with [11C]JHU75528 in mice have confirmed high radioactivity uptake in CB1-rich regions such as the striatum, hippocampus, cortex, and cerebellum, consistent with known CB1 distribution in the mammalian brain. nih.govmybiosource.com This provides direct evidence of CB1 receptor localization and density, which is crucial for understanding its physiological functions.

Investigating System Dysregulation: The compound's use in studying neuropsychiatric disorders, obesity, and drug dependence directly contributes to understanding how dysregulation of the endocannabinoid system, particularly the CB1 receptor, underlies these conditions. wikipedia.orgnih.govmybiosource.com

Future Directions and Potential for Advancements in Preclinical CB1 Imaging Research

The research involving this compound continues to evolve, with ongoing efforts focused on optimizing CB1 imaging and expanding its applications in preclinical research.

Radioligand Optimization: Future research aims to develop CB1 radioligands with even higher binding potential, improved brain uptake, and more optimal brain kinetics to enhance quantitative imaging capabilities. wikidata.org Analogs of this compound, such as [11C]JHU76609, are being investigated for potentially superior imaging properties. wikidata.org

Enhanced Preclinical Models: The established feasibility of using [11C]JHU75528 for PET imaging of the CB1 receptor system in mice supports its continued use as a methodological basis for further studies in various mouse disease models. uni.lunih.gov This includes assessing the effects of new drugs in genetically manipulated animals, which is vital for understanding disease mechanisms and therapeutic interventions. nih.gov

Translational Research: The insights gained from preclinical imaging with this compound are expected to inform and advance clinical investigations. For instance, this compound C-11 is currently under investigation in clinical trials focusing on brain imaging of cannabinoid receptors. This translational potential underscores the compound's importance in bridging preclinical findings to human applications, particularly in the context of neurological and psychiatric disorders.

Q & A

Q. What is the role of JHU-75528 in imaging type 1 cannabinoid receptors (CB1) in the human brain?

this compound is a radioligand developed for positron emission tomography (PET) imaging of CB1 receptors. Its primary utility lies in quantifying receptor density and distribution in vivo. Compared to other radioligands like [^11C]MePPEP, this compound exhibits moderate metabolism rates and forms hydrophilic metabolites, with only ~6% of its radiometabolites (e.g., [^11C]CO₂) crossing the blood-brain barrier (BBB). This property reduces interference from radiometabolites in brain uptake measurements, making it suitable for longitudinal studies .

Q. What methodological considerations are critical when designing experiments with this compound?

  • Reproducibility : Provide detailed synthesis protocols, purity validation (e.g., HPLC), and characterization data (e.g., radiochemical yield) in the main manuscript or supplementary materials .
  • Metabolite Analysis : Use HPLC to quantify hydrophilic metabolites in plasma and brain tissue, as radiometabolites like [^11C]CO₂ can skew uptake data .
  • Blocking Studies : Include Rimonabant (a CB1 antagonist) to validate receptor-specific binding and distinguish nonspecific uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s brain uptake data across studies?

Contradictions may arise from differences in species (e.g., mice vs. humans), imaging protocols, or metabolite correction methods. To address this:

  • Standardize Protocols : Clearly define anesthesia, injection doses, and PET acquisition timelines to minimize variability .
  • Cross-Validation : Compare results with alternative radioligands (e.g., [^18F]MK9470) and reconcile discrepancies using receptor occupancy models .
  • Statistical Tools : Apply multivariate regression to isolate confounding variables (e.g., BBB permeability, lipid solubility) .

Q. What strategies minimize radiometabolite interference during this compound imaging?

  • Metabolite Profiling : Conduct time-course HPLC analyses in plasma and brain homogenates to quantify hydrophilic metabolites .
  • Kinetic Modeling : Use compartmental models (e.g., two-tissue model) to correct for radiometabolite contributions to brain signal .
  • Comparative Studies : Benchmark this compound against radioligands with lower metabolite penetration (e.g., [^18F]MK9470) to validate specificity .

Q. How should researchers optimize this compound synthesis for improved reproducibility?

  • Quality Control : Document reagent sources, molar ratios, and purification steps (e.g., column chromatography) to ensure batch consistency .
  • Automation : Use automated synthesis modules to reduce human error in radiolabeling steps .
  • Yield Reporting : Include radiochemical yield, specific activity, and purity thresholds (e.g., >95%) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.